Welcome to the BenchChem Online Store!
molecular formula C4H8CaN2O4 B1336593 Calcium glycinate CAS No. 33242-26-1

Calcium glycinate

Cat. No. B1336593
M. Wt: 188.2 g/mol
InChI Key: OFNJDDJDXNMTHZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06407138B1

Procedure details

To about 2600 grams of water was stirred 455 grams of glycine and 173 grams of calcium oxide. Once the glycine and calcium oxide had dissolved, a calcium bisglycinate chelate or complex solution was formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
455 g
Type
reactant
Reaction Step Two
Quantity
173 g
Type
reactant
Reaction Step Two
Name
Quantity
2600 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O-2].[Ca+2:7]>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Ca+2:7] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Two
Name
Quantity
455 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
173 g
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
2600 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)[O-].NCC(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.